molecular formula C9H12N2 B3051204 1,3-Dimethylbenzimidazoline CAS No. 3204-31-7

1,3-Dimethylbenzimidazoline

Cat. No.: B3051204
CAS No.: 3204-31-7
M. Wt: 148.2 g/mol
InChI Key: GEPFDEGNEBYCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Research on 1,3-Dimethylbenzimidazoline Derivatives

The investigation into the chemical utility of this compound derivatives began to gain momentum in the late 20th century. A key early discovery was the identification of 1,3-dimethyl-2-phenylbenzimidazoline (B1580592) (DMPBI) as an effective hydride-transfer reagent for the reduction of various organic compounds clockss.org. A 1989 study detailed its use in the mild and efficient reductive dehalogenation of α-halo carbonyl compounds, proposing a single electron transfer (SET)-hydrogen atom abstraction chain mechanism acs.org. This initial work established the foundation for its role as a potent reducing agent.

Subsequent research demonstrated that DMPBI and its analogues could also function as effective hydrogen atom-donors in radical reactions clockss.org. This dual reactivity, behaving in a manner similar to dihydropyridines like NADH, confirmed its versatility clockss.org. The early 2000s saw the expansion of its application into the realm of photochemistry. Researchers discovered that 1,3-dimethyl-2-phenylbenzimidazoline was an effective reagent for photoinduced reductive transformations of substrates like carbonyl compounds and halides nii.ac.jp.

A significant evolution in the research was the development of derivatives designed to overcome limitations of the parent compound. For instance, in photoinduced reductions of carbonyls, the addition of a proton donor was often necessary nii.ac.jp. To address this, 2-hydroxyphenyl-1,3-dimethylbenzimidazolines (HPDMBI) were developed, which could act as formal two-hydrogen-atom donors, simplifying reaction conditions and improving yields nii.ac.jp. The exploration of various 2-aryl substituents on the benzimidazoline core allowed for the fine-tuning of its electronic and steric properties, leading to a broad family of reagents with tailored reactivities epa.gov. This systematic development has transformed this compound from a single reagent into a versatile class of compounds with wide-ranging applications in organic synthesis.

Significance of this compound in Contemporary Organic Chemistry Research

In modern organic chemistry, this compound and its derivatives are highly significant as versatile reagents, particularly in the field of photoinduced electron transfer (PET) reactions. clockss.orgpublish.csiro.auresearchgate.net These compounds serve as potent electron and hydrogen donors, enabling a wide array of reductive transformations. publish.csiro.auresearchgate.net Their excited states, generated by light, can initiate PET reductions of various organic substrates, including the conversion of epoxy ketones to aldols and facilitating free radical rearrangements. researchgate.net

The contemporary relevance of these compounds is highlighted by their use as photocatalysts in redox reactions. thieme-connect.com Researchers have developed systems where 2-substituted 1,3-dimethylbenzimidazolines, in conjunction with their oxidized benzimidazolium forms, facilitate complex transformations like the desulfonylative radical Truce–Smiles rearrangement. thieme-connect.comthieme-connect.com In some protocols, the benzimidazoline is catalytically generated in situ from the corresponding benzimidazolium salt using a hydride reagent, and then acts as an electron- and hydrogen-atom-donating photocatalyst upon irradiation with visible light. thieme-connect.com

Recent research continues to uncover novel applications. A protocol developed in 2020 uses 2-aryl-1,3-dimethylbenzimidazolines to promote a sterically controlled α-oxygenation of α-bromocarbonyl compounds using atmospheric air. niigata-u.ac.jpresearchmap.jp This reaction demonstrates a switchable reactivity: substrates with α-alkyl substituents undergo oxygenation, while those without are simply reduced. researchmap.jp The key intermediates are α-keto-alkyl and benzimidazolyl radicals, with the reaction pathway dictated by steric hindrance affecting the rate of hydrogen atom abstraction. researchmap.jp Furthermore, the synthesis of more complex structures, such as bis(2-imino-1,3-dimethylbenzimidazoline)s, showcases the role of the benzimidazoline framework as a building block in supramolecular and materials chemistry. researchgate.net The continued development of these reagents and their application in visible-light-promoted, metal-free reactions underscores their importance in advancing sustainable and efficient organic synthesis. publish.csiro.au

Interactive Data Tables

The following tables summarize key research findings involving this compound derivatives in specific chemical transformations.

Table 1: Photoinduced Reduction of Epoxy Ketone (1a) using this compound Derivatives. nii.ac.jp

This table details the efficiency of different benzimidazoline derivatives in the photoinduced reduction of an epoxy ketone to the corresponding hydroxy ketone (2a).

ReagentSolventConversion of 1a (%)Yield of 2a (%)Notes
DMPBITHF-20Required addition of acid or water for good yields (>90%).
p-HPDMBITHF4986Low conversion due to insoluble precipitates.
p-HPDMBIMeOH8587Solvent change improved solubility and conversion.
o-HPDMBIMeOH10095The ortho-isomer proved to be the most effective reagent.

Table 2: Redox-Promoted Desulfonylative Radical Truce–Smiles Rearrangement. thieme-connect.com

This table shows the results of the Truce-Smiles rearrangement of an N-arylsulfonyl-N-benzyl-2-bromoacetamide (2a) to the rearranged product (3a) using a benzimidazoline/benzimidazolium redox system.

Benzimidazoline ReagentConditionsSolventYield of 3a (%)
1e-HDark, 25 °C, 12 hDMF72
1e-HDark, 25 °C, 12 hDMSO69
1e-H (catalytic)White LED, 25 °C, 24 hDMF60
1e-H (catalytic)White LED, 25 °C, 24 hDMSO55

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFDEGNEBYCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185857
Record name 1H-Benzimidazole, 2,3-dihydro-1,3-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-31-7
Record name 2,3-Dihydro-1,3-dimethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3204-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazoline, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2,3-dihydro-1,3-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Strategies for 1,3 Dimethylbenzimidazoline and Its Analogs

Development of Synthetic Routes to Core 1,3-Dimethylbenzimidazoline Scaffold

The fundamental structure of this compound is typically synthesized through the cyclization of N,N'-dimethyl-o-phenylenediamine. This precursor is central to forming the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.

One of the most established methods is the Phillips-Ladenburg reaction , which involves the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid under acidic conditions. For the synthesis of the 2-unsubstituted this compound, formic acid is a common reagent that condenses with N,N'-dimethyl-o-phenylenediamine. wikipedia.org

Another significant approach is the CO2-mediated cyclization . In this method, o-phenylenediamines react with carbon dioxide under hydrogen pressure, often catalyzed by transition metals like ruthenium, to form the benzimidazoline ring. rsc.org This method is considered a green chemistry approach due to the use of CO2 as a C1 source.

Heating o-phenylenediamines with urea (B33335) is another method to produce benzimidazol-2-ones, which can be subsequently N-alkylated to yield 1,3-disubstituted derivatives. uctm.edu Phase transfer catalysis has been shown to be an effective method for the dialkylation of the benzimidazolone precursor. uctm.edu

Functionalization and Derivatization Strategies for Substituted 1,3-Dimethylbenzimidazolines

The versatility of the this compound scaffold is greatly expanded through functionalization, particularly at the 2-position. These derivatives often exhibit interesting chemical properties and reactivity.

Synthesis of 2-Aryl-1,3-Dimethylbenzimidazoline Derivatives

The most direct route to 2-aryl-1,3-dimethylbenzimidazolines is the condensation of N,N'-dimethyl-o-phenylenediamine with various aromatic aldehydes. wikipedia.orginstras.com This reaction is often facilitated by a catalyst and can be performed under various conditions, including in aqueous media or under microwave irradiation to improve yields and reaction times. sphinxsai.comresearchgate.net

A range of catalysts have been employed to promote this condensation, including iodine, which offers a metal-free and environmentally benign option. sphinxsai.com Other catalysts like erbium(III) trifluoromethanesulfonate (B1224126) have also been shown to be effective, with the potential to selectively form 1,2-disubstituted products. beilstein-journals.org The reaction involves the initial formation of a Schiff base, which then undergoes cyclization to form the benzimidazoline ring. beilstein-journals.org

Research has demonstrated the synthesis of a series of 2-aryl-1,3-dimethylbenzimidazolines, which were subsequently used to prepare the corresponding benzimidazolium salts by reaction with methyl iodide, and then reduced to the benzimidazoline form using sodium borohydride. clockss.org

Table 1: Synthesis of 2-Aryl-1,3-Dimethylbenzimidazoline Derivatives
Starting MaterialsCatalyst/ReagentConditionsProductYieldReference
o-phenylenediamine, Aromatic aldehydesIodineAqueous media, 80-90°C2-Aryl-1-arylmethyl-1H-benzimidazolesModerate sphinxsai.com
N,N'-dimethyl-o-phenylenediamine, Aromatic aldehydesNone specifiedHeating2-Aryl-1,3-dimethylbenzimidazolinesNot specified instras.com
2-ArylbenzimidazolesSodium hydroxide, Methyl iodideMeOH, 110°C, 12h (for salt)2-Aryl-1,3-dimethylbenzimidazolium iodidesNot specified clockss.org
2-Aryl-1,3-dimethylbenzimidazolium iodidesSodium Borohydride (NaBH4)MeOH, 30 min2-Aryl-1,3-dimethylbenzimidazolinesNot specified clockss.org

Preparation of 2-Hydroxyphenyl and Other Heteroaryl-Substituted 1,3-Dimethylbenzimidazolines

A particularly interesting subclass of derivatives are those bearing a hydroxyphenyl group at the 2-position. These compounds have been identified as effective formal two-hydrogen-atom donors in photoinduced electron transfer reactions. nii.ac.jpresearchmap.jp Their synthesis follows the general condensation principle, reacting N,N'-dimethyl-o-phenylenediamine with the corresponding hydroxybenzaldehyde (e.g., salicylaldehyde (B1680747) or 4-hydroxybenzaldehyde). nii.ac.jp

The ortho-isomer, 2-(2'-Hydroxyphenyl)-1,3-dimethylbenzimidazoline, has been shown to be particularly effective in these photochemical reactions. nii.ac.jp The presence of the hydroxyl group influences the compound's reactivity, making it a valuable reagent in specific organic transformations. nii.ac.jpnih.gov Studies have also explored the synthesis of derivatives with bulkier aryl groups like naphthyl, anthryl, and pyrenyl, which can sterically regulate subsequent reactions. nih.gov

Synthesis of Bis(2-imino-1,3-dimethylbenzimidazoline)s and Related Guanidine (B92328) Structures

A distinct class of derivatives includes bis(2-imino-1,3-dimethylbenzimidazoline)s, which contain a guanidine-like functional group. A key synthetic strategy involves the solvothermal preparation of a benzimidazolium chloride intermediate. researchgate.net This intermediate then reacts with various primary diamines, including both aliphatic and aromatic linkers, to form the corresponding bis(guanidine) structures in moderate to good yields. researchgate.netrsc.org

This methodology provides access to bidentate ligands and complex structures with potential applications in coordination chemistry and materials science. researchgate.netresearchgate.net The guanidine moiety within these molecules is a significant functional group, found in numerous natural products and pharmacologically active compounds. core.ac.ukresearchgate.net

Novel Cyclization and Oxidation Reaction Sequences in Synthesis

Modern synthetic chemistry continually seeks more efficient and environmentally friendly routes. In the context of benzimidazoles, novel cyclization and oxidation reactions have emerged as powerful tools.

Oxidative cyclization offers a direct way to form the benzimidazole (B57391) ring from o-phenylenediamines and an aldehyde or other C1 synthons. organic-chemistry.orgacs.org One innovative, metal-free approach uses D-glucose as a renewable C1 source in water, promoted by an acid and an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgacs.orgnih.gov This method is noted for its broad functional group tolerance and high yields. organic-chemistry.orgacs.org Another user-friendly reagent for oxidative cyclization is dioxane dibromide. researchgate.net

Palladium-catalyzed intramolecular cyclization reactions represent another advanced strategy. bohrium.comtandfonline.com These methods can create complex, fused heterocyclic systems by forming multiple C-N bonds in a single pot, often under mild conditions. tandfonline.com For instance, novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized through a Pd-mediated reaction involving simultaneous C-H and C-X bond activation. bohrium.com

Furthermore, domino reactions using continuous flow reactors have been developed for the synthesis of tricyclic benzimidazole derivatives, showcasing the integration of modern technology to improve reaction efficiency and reduce reaction times. scispace.com

Table 2: Novel Synthetic Methodologies
MethodologyKey Reagents/CatalystsKey FeaturesProduct TypeReference
Oxidative CyclizationD-Glucose, TfOH, TBHPMetal-free, uses renewable C1 source, occurs in water.Benzimidazoles acs.orgacs.org
Pd-catalyzed Intramolecular CyclizationPd₂(dba)₃, Xphos, Cs₂CO₃One-pot, forms complex fused systems.Quinolin-fused benzimidazoles bohrium.com
CO₂-mediated CyclizationRuCl₂(dppe)₂, H₂Green chemistry, uses CO₂ as C1 source.Benzimidazoles rsc.org
Solvothermal SynthesisDiaminesForms benzimidazolium chloride intermediate for guanidine synthesis.Bis(2-imino-1,3-dimethylbenzimidazoline)s researchgate.net
Continuous Flow Domino ReactionH-Cube Pro®, Asia heater moduleOne-pot reductive cyclization and acylation with reduced reaction times.Tricyclic benzimidazoles scispace.com

Reactivity Profiles and Mechanistic Investigations of 1,3 Dimethylbenzimidazoline

Hydride Transfer Chemistry and Mechanistic Elucidation

Benzimidazoline (BIH) and its derivatives, such as 1,3-dimethylbenzimidazoline, are recognized as some of the most potent synthetic C-H hydride donors. chemrxiv.orgresearchgate.net This reactivity is analogous to that of the natural redox cofactor NADH, which participates in a vast number of biochemical reactions. chemrxiv.orgresearchgate.net The ability of these compounds to formally transfer a hydride ion (a proton and two electrons) allows them to reduce a wide array of substrates, including activated ketones and organohalides. nih.govchemrxiv.org The mechanism of hydride transfer can be a direct, concerted process or a stepwise transfer of an electron followed by a hydrogen atom. nih.gov

Intermolecular Hydride Transfer: This is the most common mode of reaction for this compound, where it donates a hydride to an external substrate molecule. A classic example is the reduction of NAD+ analogues, such as pyridinium (B92312) and quinolinium ions, by 1,3-dimethyl-2-phenylbenzimidazoline (B1580592). acs.org This process mimics the biological function of NADH. Another significant application is the reduction of carbon dioxide (CO2) to formate (B1220265). rsc.orgresearchgate.net Benzimidazoline derivatives have been shown to be thermodynamically capable of this transformation, which is a critical reaction for CO2 conversion technologies. rsc.org

Intramolecular Hydride Transfer: In this process, the hydride is transferred from one part of a molecule to another. While less common for simple benzimidazolines, studies on related systems illustrate the principle. For example, intramolecular 1,5-hydride transfer is a key step in certain stereoselective reductions and redox-neutral functionalization reactions. rsc.orgntu.edu.sg Research on 2,3-dihydro-1,3-dimethyl-2-(2-pyridinyl)-1H-benzimidazole explored the possibility of an intramolecular reduction of a proton bound to the pyridinyl nitrogen by the C-H bond of the benzimidazoline ring, though the generation of molecular hydrogen was not successful under the studied conditions. acs.org Such studies are crucial for understanding the factors that govern intramolecular versus intermolecular reactivity. acs.org

The efficiency and mechanism of hydride transfer are governed by both kinetic and thermodynamic factors. Detailed studies have provided quantitative insights into these aspects for this compound and its analogues.

Thermodynamics: The hydride-donating ability, or "hydricity," of a compound is a key thermodynamic parameter. For the reduction of CO2 to formate by 15 different benzimidazoline derivatives in dimethylsulfoxide, thermodynamic hydricities (ΔGH−) were calculated to be in the range of 35.0 to 42.0 kcal mol−1. rsc.org These values indicate that the compounds are strong hydride donors, capable of driving the CO2 reduction. rsc.org Thermodynamic cycles are often employed to determine parameters like the enthalpy of hydride release, which for a library of related 1,4-dihydropyridines ranged from 66.5 to 79.5 kcal mol−1, showcasing how structural modifications can tune reactivity. nih.gov

Kinetics: Kinetic studies provide information about the reaction rates and transition states. For the hydride transfer from 1,3-dimethyl-2-phenylbenzimidazoline to NAD+ analogues, primary kinetic isotope effects (KIE) were measured. acs.org The KIE values systematically decreased from 6.27 to 4.06 as the equilibrium constant for the reaction increased significantly, a trend consistent with Marcus theory of atom transfer. acs.org This suggests a concerted hydride transfer without high-energy intermediates. acs.org

For the reduction of CO2, the activation free energies (ΔG‡HT) for hydride transfer from benzimidazoline derivatives were calculated to be between 18.5 and 22.2 kcal mol−1. rsc.org While thermodynamically favorable, the kinetics can be slow. researchgate.net Modeling using the Marcus hydride transfer formalism helps to understand the contributions of the driving force and reorganization energy to the kinetic barrier. researchgate.net

Table 3: Kinetic and Thermodynamic Data for Hydride Transfer from Benzimidazoline Derivatives

Hydride Donor Acceptor Solvent Parameter Value Reference
1,3-Dimethyl-2-phenylbenzimidazoline Pyridinium ion 2-Propanol/Water KIE (kH/kD) 6.27 acs.org
1,3-Dimethyl-2-phenylbenzimidazoline Acridinium ion 2-Propanol/Water KIE (kH/kD) 4.06 acs.org
Benzimidazoline derivatives (15 examples) CO2 DMSO Thermodynamic Hydricity (ΔGH−) 35.0 - 42.0 kcal mol−1 rsc.org

Intermolecular and Intramolecular Hydride Transfer Processes

Hydrogen Atom Transfer (HAT) Reactions

This compound (DMBI) and its derivatives are recognized for their capacity to act as effective hydrogen atom donors in various chemical transformations. These compounds can function as formal two-electron and one-proton donors or, in some cases, as formal two-hydrogen-atom donors. researchgate.netnii.ac.jp This reactivity is particularly evident in photoinduced electron transfer (PET) processes, where DMBI derivatives reduce a range of organic substrates. researchgate.netresearchgate.net For instance, 2-hydroxyphenyl-1,3-dimethylbenzimidazolines have been identified as formal two-hydrogen-atom donors in PET reactions involving epoxy ketones and other carbonyl compounds. nii.ac.jp The mechanism often involves a sequential single electron transfer (SET) followed by a hydrogen atom abstraction, forming a radical chain reaction. acs.orgnih.gov This ability to donate hydrogen atoms is crucial for reactions like the reduction of α-haloketones and the desulfonylation of N-sulfonylamides. researchgate.netacs.org

The hydrogen atom transfer (HAT) capability of this compound derivatives is intrinsically linked to their ability to generate radical intermediates upon reaction with suitable substrates. In many reactions, 2-aryl-1,3-dimethylbenzimidazolines (BIH-Ar) initiate transformations through a dissociative electron transfer to the substrate. researchgate.netresearchgate.net This process generates key reactive species: a benzimidazolyl radical (BI•-Ar) and a substrate-derived radical anion, which can then undergo further fragmentation. researchgate.netnih.gov

A prominent example is the reaction with α-bromoketones. Here, the BIH-Ar donates an electron to the α-bromoketone, which then cleaves to form an α-keto-alkyl radical and a bromide anion. researchgate.netnih.gov These α-keto-alkyl and benzimidazolyl radicals are pivotal intermediates that dictate the final products. researchgate.netresearchgate.net For example, in the presence of air (O₂), the α-keto-alkyl radical can be trapped by oxygen, leading to oxygenated products. researchgate.netnih.gov Conversely, in an inert atmosphere, the α-keto-alkyl radical may abstract a hydrogen atom from another BIH-Ar molecule, resulting in a reduced (dehalogenated) product. researchgate.net

Electron spin resonance (ESR) studies have provided direct evidence for the formation of these intermediates, showing that visible light irradiation of 2-phenyl-1,3-dimethylbenzimidazoline (BIH-Ph) in the presence of oxygen produces the corresponding benzimidazolyl radical (BI•-Ph). researchgate.net The reactivity of these radical intermediates is often governed by steric factors. researchgate.netnih.gov

Table 1: Radical Intermediates in this compound-Mediated Reactions This table is interactive. You can sort and filter the data.

DMBI Derivative Substrate Generated Radical Intermediates Source(s)
2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar) α-Bromoketones Benzimidazolyl radical (BI•-Ar), α-Keto-alkyl radical researchgate.net, researchgate.net, nih.gov
2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar) N-Sulfonylindoles Benzimidazolyl radical (BI•-Ar), Indolyl radical researchgate.net
2-Phenyl-1,3-dimethylbenzimidazoline (BIH-Ph) Molecular Oxygen (O₂) Benzimidazolyl radical (BI•-Ph) researchgate.net
2-Substituted this compound Epoxy ketones Benzimidazolyl radical cation, Substrate radical anion (ketyl radical) researchgate.net

The Spin-Center Shift (SCS) is a radical process characterized by a 1,2-radical translocation that occurs concurrently with a two-electron ionic movement, such as the elimination of a leaving group. nih.govacs.orgescholarship.org This phenomenon is fundamental in key biological transformations, most notably in the action of ribonucleotide reductase (RNR) enzymes, which are essential for DNA biosynthesis. nih.govnih.govprinceton.edu In this enzymatic reaction, an SCS event facilitates a β-C-O bond scission, resulting in the net loss of water. princeton.edu

In synthetic chemistry, the SCS mechanism has been harnessed to enable novel transformations, particularly for activating otherwise unreactive functional groups like alcohols. nih.govnih.gov The general requirements for an efficient SCS process include:

Coplanar Arrangement : The singly occupied molecular orbital (SOMO) of the radical and the σ*-orbital of the leaving group must have sufficient overlap. acs.org

Good Leaving Group : The presence of a competent leaving group is necessary, or its departure must be assisted by a Brønsted or Lewis acid/base. acs.org

Stabilization : An adjacent electron-donating group can stabilize the resulting radical cation, favoring the SCS process. acs.org

While this compound and its derivatives are established initiators of radical reactions, the direct involvement of a Spin-Center Shift in their mediated pathways is a subject for further investigation. The radical intermediates generated by DMBI could potentially undergo SCS if the substrate possesses an appropriate structural motif (i.e., a radical center adjacent to a suitable leaving group). However, the existing literature primarily focuses on direct hydrogen atom transfer or single electron transfer mechanisms without explicitly invoking SCS for this specific class of compounds.

Generation and Reactivity of Radical Intermediates

Oxidation Pathways and Reactive Intermediates of this compound Derivatives

Derivatives of this compound can undergo oxidation through various pathways, acting as electron donors in the process. researchgate.net The oxidation can be initiated by chemical oxidants, light, or enzymes, leading to the formation of distinct reactive intermediates. researchgate.netnih.gov

In photoinduced processes, particularly in the presence of molecular oxygen, 2-aryl-1,3-dimethylbenzimidazolines are oxidized to their corresponding benzimidazolyl radicals (BI•-Ar). researchgate.net These radicals are key intermediates in reactions such as the α-oxygenation of α-bromocarbonyl compounds, where the DMBI derivative facilitates the incorporation of oxygen from the air into the substrate. nih.gov

The oxidation of related thione derivatives, such as this compound-2-thione, provides further insight. nih.gov Unlike its N,N'-unsubstituted counterparts which form sulfenic acids, the N,N'-disubstituted nature of the 1,3-dimethyl derivative prevents tautomerization. nih.gov Its oxidation with agents like 3-chloroperbenzoic acid yields products consistent with the formation of a benzimidazole-2-sulfonyl ylide as the reactive intermediate. nih.gov

Comparative Reactivity Studies of this compound Derivatives with Other Donors

Studies comparing the reactivity of this compound derivatives with other common electron and hydrogen donors have highlighted their high efficacy. It has been suggested that DMBIHs are more potent electron and hydride donors than classical nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) analogues, such as benzyl (B1604629) dihydronicotinamide (BNAH) and Hantzsch ester (HEH). researchgate.net

This enhanced reactivity has been demonstrated in photosensitized electron transfer reactions. In a study using 1,8-dimethoxypyrene as a sensitizer (B1316253), the performance of DMBI derivatives was compared against other donors for the reduction of an α,β-epoxy ketone. clockss.org The DMBI derivatives, 2-(p-methoxyphenyl)-1,3-dimethylbenzimidazoline (ADMBI) and 2-(o-hydroxyphenyl)-1,3-dimethylbenzimidazoline (HPDMBI), proved to be highly effective donors. clockss.org

The efficiency of the electron transfer from the donor to the radical cation of the sensitizer is a key factor. As shown in the table below, electron transfer from donors with higher oxidation potentials than the sensitizer is thermodynamically unfavorable (endoergonic). In contrast, DMBI derivatives, which have lower oxidation potentials, participate in a favorable (exoergonic) single electron transfer, leading to high product yields. clockss.org

Table 2: Comparison of Donors in a 1,8-DMP Sensitized Photoreduction This table is interactive. You can sort and filter the data.

Donor Oxidation Potential E(D/D•+) [V vs SCE] Yield of Product (%) Conversion of Substrate (%) Source
Triethylamine (Et₃N) 1.00 0 0 clockss.org
Hantzsch Ester (HDHP) 0.95 0 0 clockss.org
N,N-Dimethylaniline (Me₂NPh) 0.81 18 19 clockss.org
HPDMBI 0.58 94 99 clockss.org
ADMBI 0.56 99 99 clockss.org

Reaction Conditions: α,β-epoxy ketone (1a), 1,8-dimethoxypyrene (sensitizer), and donor in DMF, irradiated with a high-pressure Hg lamp. clockss.org

Applications of 1,3 Dimethylbenzimidazoline in Organic Synthesis and Catalysis

As Stoichiometric Reducing Reagents in Synthetic Transformations

Derivatives of 1,3-dimethylbenzimidazoline, such as 2-aryl-1,3-dimethylbenzimidazolines (BIH-Ar), are effective as stoichiometric reducing agents. nih.gov They function as analogues of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and can act as hydride, hydrogen atom, and electron donors in various reduction reactions. nih.gov

Reductive Transformations of Carbonyl Compounds (e.g., epoxy ketones, aldehydes)

This compound derivatives have proven effective in the reductive transformation of various carbonyl compounds. For instance, 2-aryl-1,3-dimethylbenzimidazolines (DMBIH) have been utilized in a one-pot, sequential protocol to transform α,β-epoxy ketones into β-hydroxy ketones. researchgate.net This reaction proceeds through the generation of cationic intermediates via regioselective epoxide ring opening and an acyl shift, followed by treatment with DMBIH, which serves as a hydride donor. researchgate.netniigata-u.ac.jp

Furthermore, photoinduced electron transfer (PET) reactions promoted by 2-aryl substituted 1,3-dimethylbenzimidazolines (Ar-DMBIH) can transform epoxy ketones into aldols. niigata-u.ac.jpresearchmap.jp Specifically, 2-hydroxyphenyl-1,3-dimethylbenzimidazolines (HPDMBI) have been identified as formal two-hydrogen atom donors in the photoinduced electron transfer reactions of epoxy ketones and other carbonyl compounds. nii.ac.jp For example, the irradiation of an epoxy ketone with 2-(2'-hydroxyphenyl)-1,3-dimethylbenzimidazoline (o-HPDMBI) resulted in a 95% yield of the corresponding hydroxy ketone. nii.ac.jp The efficiency of these reactions can be influenced by the solvent and the specific structure of the benzimidazoline derivative. nii.ac.jp

Detailed findings from a study on the reductive transformation of epoxy ketones using HPDMBI are presented below:

Epoxy Ketone SubstrateBenzimidazoline DerivativeSolventConversion (%)Yield of Hydroxy Ketone (%)
1,3-Diphenyl-2-propen-1-one oxidep-HPDMBITHF4986
1,3-Diphenyl-2-propen-1-one oxidep-HPDMBIMeOH8587
1,3-Diphenyl-2-propen-1-one oxideo-HPDMBITHF10095
Data sourced from a study on photoinduced electron transfer reactions. nii.ac.jp

Reductive Dehalogenation of Organic Substrates

1,3-Dimethyl-2-phenylbenzimidazoline (B1580592) has been established as a novel and efficient reagent for the mild reductive dehalogenation of α-halo carbonyl compounds. rsc.org This process is particularly useful as it offers a green alternative to traditional reduction techniques, minimizing byproducts and enhancing selectivity. The reaction mechanism involves a single electron transfer (SET) from the benzimidazoline to the α-halo ketone, leading to the fragmentation of the resulting radical anion and subsequent hydrogen incorporation. rsc.orgacs.org

Research has shown that 2-aryl-1,3-dimethylbenzimidazolines can promote the reductive dehalogenation of α-bromoketones. nih.govatlas.jp The reaction of α-bromoacetophenone with these derivatives at room temperature leads to the formation of the α-hydrogenated product, acetophenone. nih.govacs.org This transformation is a key step in a debrominative oxygenation protocol for certain substrates. nih.gov

The table below summarizes the reductive dehalogenation of an α-bromo-α,α-dialkyl-substituted carbonyl compound promoted by various 2-aryl-1,3-dimethylbenzimidazolines, followed by conversion to the α-hydroxycarbonyl product.

2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar)Yield of α-hydroxycarbonyl product (%)
2-Phenyl-1,3-dimethylbenzimidazoline85
2-(o-Chlorophenyl)-1,3-dimethylbenzimidazoline68
2-(p-Chlorophenyl)-1,3-dimethylbenzimidazoline83
2-(p-Methoxyphenyl)-1,3-dimethylbenzimidazoline87
Data from a study on sterically regulated α-oxygenation. acs.org

Deprotection Reactions Promoted by 1,3-Dimethylbenzimidazolines

This compound derivatives are also utilized in deprotection reactions. Photoinduced electron transfer (PET) reactions using 2-aryl substituted 1,3-dimethylbenzimidazolines (Ar-DMBIH) have been successfully applied to the deprotection of N-sulfonylindoles. niigata-u.ac.jpresearchmap.jp This method offers a mild and efficient way to remove the sulfonyl protecting group.

A system using 1,8-dimethoxypyrene (1,8-DMP) as a sensitizer (B1316253) in combination with 2-(p-methoxyphenyl)-1,3-dimethylbenzimidazoline (ADMBI) or 2-(o-hydroxyphenyl)-1,3-dimethylbenzimidazoline (HPDMBI) has been shown to be effective for the PET-induced deprotection of dodecyl-2-benzoylbenzoate and N-sulfonylindole. clockss.org For example, the deprotection of an N-sulfonylindole using this photosensitized method with DMBI yielded the corresponding dodecanol (B89629) in over 90% yield. clockss.org

Regioselective and Stereoselective Reductions

The application of this compound derivatives extends to regioselective and stereoselective reductions, where the reagent's structure influences the outcome of the reaction. For instance, in the reduction of 2-tert-butyl-1-benzopyrylium perchlorate, this compound predominantly yields the 4H-1-benzopyran, demonstrating regioselectivity. researchgate.net

Furthermore, in the context of transforming α,β-epoxy ketones, the use of boron trifluoride etherate generates cationic intermediates through regioselective epoxide ring opening. researchgate.net Subsequent treatment with 2-aryl-1,3-dimethylbenzimidazolines leads to the formation of 1,2-disubstituted 3-hydroxy ketones, showcasing the reagent's role in a stereoselective process. researchgate.netniigata-u.ac.jp The ability to control the regioselectivity and stereoselectivity is crucial in the synthesis of complex organic molecules. mdpi.commasterorganicchemistry.com

As Electron and Hydrogen Atom Donors in Radical Reactions

Beyond their role as stoichiometric reducing agents, this compound and its derivatives are pivotal as electron and hydrogen atom donors in radical reactions. They can initiate single electron transfer (SET) processes, generating radical ions that undergo further transformations. researchgate.net

Free Radical Rearrangements (e.g., Dowd-Beckwith, Truce-Smiles Rearrangement)

This compound derivatives have been instrumental in promoting significant free radical rearrangement reactions. Photoinduced electron transfer (PET) reactions facilitated by 2-aryl substituted 1,3-dimethylbenzimidazolines (Ar-DMBIH) can initiate rearrangements like the Dowd-Beckwith ring-expansion. niigata-u.ac.jpresearchmap.jpresearchgate.net This reaction involves the expansion of a cyclic β-keto ester through a free radical mechanism. wikipedia.org The process is initiated by the formation of a carbon radical, which then partakes in the ring expansion. publish.csiro.au

More recently, protocols have been developed that utilize the 2-substituted this compound (BIH–R) and benzimidazolium (BI+–R) redox couple for the desulfonylative radical Truce–Smiles rearrangement. thieme-connect.comx-mol.comdntb.gov.uaresearchgate.netthieme-connect.com In these reactions, BIH–R derivatives act as electron- and hydrogen-atom-donating reagents or photocatalysts, leading to aryl migration and the formation of new carbon-carbon bonds. thieme-connect.comx-mol.comdntb.gov.ua The reaction proceeds with modest to good yields of the rearranged products. thieme-connect.comx-mol.com

The following table presents the yields of the Truce-Smiles rearrangement product under different conditions using a this compound derivative.

Reaction ConditionsConversion (%)Yield of Rearranged Product (%)
Stoichiometric reagent in DMF at room temperature10070
Photocatalytic reaction with Xe lamp in DMF10060
Data from a study on desulfonylative radical Truce-Smiles rearrangement. thieme-connect.com

Cyclization and Annulation Reactions

This compound and its derivatives have been employed as effective reagents in promoting various cyclization and annulation reactions, primarily through photoinduced electron transfer (PET) processes. In these reactions, the benzimidazoline derivative typically acts as an electron and hydrogen atom donor to generate radical intermediates that subsequently undergo cyclization.

Notable examples include the promotion of hexenyl radical cyclizations and the Dowd-Beckwith ring-expansion of α-halomethyl-substituted benzocyclic 1-alkanones. nih.gov These transformations are often facilitated by a photo-reagent system, for instance, combining a benzimidazoline derivative with a photosensitizer like Ru(bpy)₃Cl₂. nih.gov Furthermore, 2-aryl-1,3-dimethylbenzimidazolines (Ar-DMBIH) have been shown to initiate PET reductions that lead to free radical rearrangements, including the 5-exo hexenyl cyclization. researchgate.net

A specific application involves a PET spirocyclization reaction. For example, the reaction of olefin-tethered 2-bromomethyl-1-tetralone can be sensitized by a system comprising 1,8-dimethoxypyrene (1,8-DMP) and 2-(p-methoxyphenyl)-1,3-dimethylbenzimidazoline (ADMBI). clockss.org This system effectively promotes the cyclization to yield the corresponding spirocyclic product. clockss.org The efficiency of such reactions can be influenced by the solvent, with solvents like benzotrifluoride (B45747) (BTF), sometimes with the addition of water, showing improved conversion and yield. clockss.org

Annulation reactions, which are ring-forming processes uniting two fragments with the formation of two new bonds, represent a broad class of reactions where such radical-mediated cyclizations are a key step. scripps.edu While general annulation strategies often involve concerted cycloadditions or stepwise Michael Initiated Ring Closure (MIRC) pathways, the use of this compound introduces a radical-based route to achieve cyclized structures. chim.it

α-Oxygenation of Carbonyl Compounds

A significant application of 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ar) is in the α-oxygenation of specific carbonyl compounds. researchgate.net Research has demonstrated a debrominative oxygenation protocol for converting α-bromo-α,α-dialkyl-substituted carbonyl compounds into their corresponding α-hydroxy derivatives. nih.govnih.govacs.org This process occurs by stirring a solution of the α-bromocarbonyl compound with BIH-Ar at room temperature under an air atmosphere, which serves as the oxidant. nih.gov The initial product is an α-hydroperoxy derivative, which is then reduced, typically using dimethyl sulfide (B99878) (Me₂S), to yield the final α-hydroxycarbonyl product. nih.govacs.org

The reaction pathway is highly dependent on the steric environment at the α-carbon of the carbonyl compound. nih.govacs.org For α-bromo-α,α-dialkyl-substituted substrates like α-bromoisobutyrophenone, oxygenation is the predominant outcome. nih.govacs.org In contrast, when the substrate is less sterically hindered at the α-position, such as α-bromoacetophenone, the reaction primarily yields the α-hydrogenated (reduction) product instead of the oxygenated one. nih.govnih.gov

This divergence in reactivity is attributed to steric effects that inhibit the rate of hydrogen atom abstraction by the α-keto-alkyl radical from the sterically crowded benzimidazolyl radical (BI•-Ar). nih.govnih.gov This slowdown allows the α-keto-alkyl radical to preferentially react with molecular oxygen, leading to the oxygenation product. nih.govacs.org The generation of α-keto-alkyl and benzimidazolyl radical intermediates via a dissociative electron transfer from BIH-Ar to the α-bromoketone is a key mechanistic step supported by DFT calculations. nih.govnih.gov

Table 1: Sterically Controlled α-Oxygenation vs. Reduction of α-Bromoketones with 2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar)

Substrate Product Type Major Product(s) Yield (%) Reference
α-Bromoisobutyrophenone Oxygenation α-Hydroxyisobutyrophenone 85 acs.org
α-Bromo-2',4'-dimethylpropiophenone Oxygenation α-Hydroxy-2',4'-dimethylpropiophenone 76 acs.org
α-Bromoacetophenone Reduction Acetophenone 90 nih.gov

Functionalization of Carbon-Heteroatom Bonds (C–O, C–X, C–N, C=O)

This compound and its derivatives serve as potent reducing agents in reactions involving the functionalization or cleavage of carbon-heteroatom bonds, often through photoinduced electron transfer (PET) mechanisms. clockss.orgniigata-u.ac.jp These N-heterocyclic compounds can act as hydride, hydrogen atom, or electron donors. nih.govresearchgate.net

C–O Bond Functionalization: The PET system involving this compound is effective for the reductive transformation of α,β-epoxy ketones. clockss.org This reaction opens the epoxide ring (a C-O bond cleavage) to form the corresponding β-hydroxy ketones. researchgate.netclockss.org This process is a useful method for evaluating new electron transfer conditions. clockss.org

C–X (Halogen) Bond Functionalization: The compound is widely used for the dehalogenation of organic halides. A key example is the reductive transformation of olefin-tethered 2-bromomethyl-1-tetralone, which involves the cleavage of a C-Br bond to initiate a radical cyclization. clockss.org Similarly, the reaction with o-allyloxy-iodobenzene demonstrates the cleavage of a C-I bond. clockss.org The debrominative oxygenation of α-bromoketones also begins with the functionalization of the C-Br bond. nih.gov

C–N Bond Functionalization: Derivatives of this compound are used in the deprotection of N-sulfonyl indoles and amides. researchgate.netclockss.orgresearchgate.net These desulfonylation reactions proceed via PET, where the benzimidazoline donates an electron to cleave the C-N bond of the N-sulfonyl group. researchgate.netresearchgate.net

C=O Bond Functionalization: The reduction of carbonyl compounds is a fundamental application. niigata-u.ac.jp PET reactions involving benzimidazolines can reductively transform various carbonyl compounds. nih.gov This includes the reduction of ketones to alcohols, such as the formation of benzhydrols.

Role as Photocatalysts or in Catalytic Systems

Design and Application of this compound-based Photocatalysts

This compound derivatives have been extensively developed as organic photocatalysts, primarily due to their capacity to act as electron and hydrogen atom donors upon photoexcitation. researchgate.net The design of these photocatalysts often involves modifying the substituent at the 2-position of the benzimidazoline core to tune their photophysical and electrochemical properties.

Key design strategies include:

2-Aryl Substitution: Introducing various aryl groups (e.g., phenyl, naphthyl, anthryl) at the 2-position creates 2-aryl-1,3-dimethylbenzimidazolines (Ar-DMBIH). nih.govresearchgate.net The excited states of these molecules, formed by irradiation, can directly initiate PET reductions of substrates like epoxy ketones and N-sulfonyl indoles. researchgate.net

Hydroxyaryl Substitution: The incorporation of a hydroxyl group on the aryl substituent, as in 2-hydroxyaryl-1,3-dimethylbenzimidazolines (BIH-ArOH), leads to important functionalities. nih.gov The oxidized forms of these compounds are zwitterionic benzimidazolium aryloxide betaines (BI⁺–ArO⁻). researchgate.netnih.gov These betaines are colored compounds that can absorb visible light, making them effective visible-light-active photocatalysts. nih.govacs.org They have been successfully used in desulfonylation reactions. researchgate.net

Application in CO₂ Reduction: Benzimidazole-based hydrides have been demonstrated as effective metal-free catalysts for the chemical reduction of CO₂ to formate (B1220265). acs.org After donating a hydride, the resulting benzimidazolium cation can be quantitatively recycled back to the organo-hydride form via electrochemical reduction, showcasing its potential for sustainable electrocatalytic systems. acs.org

These designed photocatalysts have been applied in a range of reductive transformations, including desulfonylations, dehalogenations, and ring-opening reactions. nih.govniigata-u.ac.jp

Development of Promoter Systems for Photoinduced Electron Transfer

To enhance the efficiency and expand the utility of this compound in PET reactions, promoter or sensitizer systems are often developed. These systems typically use a separate light-absorbing species (a sensitizer) that can operate at longer wavelengths, which then initiates electron transfer from the benzimidazoline, which acts as a stoichiometric electron and hydrogen donor. researchgate.net

A well-studied example is the combination of a this compound derivative, such as 2-(p-methoxyphenyl)-1,3-dimethylbenzimidazoline (ADMBI), with a photosensitizer like 1,8-dimethoxypyrene (1,8-DMP). clockss.org In this system, the pyrene (B120774) sensitizer absorbs light and transfers energy to the benzimidazoline, or more commonly, oxidizes the benzimidazoline to its radical cation, thereby initiating the reductive transformation of a substrate. clockss.org This specific promoter system has been effectively used for the reduction of α,β-epoxy ketones and for promoting spirocyclization reactions. clockss.org

Metal-Free Photocatalytic Systems

There is significant research interest in using this compound derivatives in completely metal-free photocatalytic systems, which are often considered more sustainable and environmentally benign. acs.org

Two primary types of metal-free systems featuring benzimidazolines exist:

Direct Excitation Systems: 2-Aryl-1,3-dimethylbenzimidazolines (Ar-DMBIH) can function as photocatalysts themselves. Upon direct irradiation with UV light (typically >360 nm), their excited states are potent enough to donate an electron and initiate reductive chemical reactions without the need for a metal-based sensitizer. researchgate.net

Organic Sensitizer/Catalyst Systems: These systems pair a benzimidazoline derivative with another organic molecule that acts as the primary light absorber or catalyst.

Benzimidazolium Betaines: As mentioned previously, benzimidazolium aryloxide betaines (BI⁺–ArO⁻) are a novel class of metal-free, visible-light photocatalysts. researchgate.netnih.gov These betaines are generated from the corresponding 2-hydroxyaryl-benzimidazolines. In a catalytic cycle, the betaine (B1666868) is reduced in situ by a stoichiometric hydride source to form the active, light-absorbing benzimidazoline aryloxide (BIH-ArO⁻). This species then acts as a PET photocatalyst, donating an electron and a hydrogen atom to the substrate upon visible light irradiation. researchgate.netresearchgate.net

Paired Systems with Other Organocatalysts: A photocatalytic system composed of a benzimidazolium aryloxide betaine and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) has been developed. nih.gov In this system, the betaine is the visible-light-absorbing photocatalyst, while TEMPO plays a dual role: it facilitates the recycling of the catalyst and also acts as a reagent to capture radical intermediates, enabling reactions like α-oxyamination. nih.govacs.org

These metal-free systems have been successfully applied to a variety of reactions, including the desulfonylation of amides and ketones and the reduction of carbon dioxide. researchgate.netacs.org

Application as N-type Dopant Precursors in Organic Semiconductor Research

This compound derivatives have emerged as a significant class of n-type dopant precursors in the field of organic semiconductor research. researchgate.netnih.govbeilstein-journals.org A primary challenge in developing effective n-dopants is the inherent instability of materials with the high highest occupied molecular orbital (HOMO) energy levels required for efficient electron donation, which often leads to rapid degradation in ambient conditions. researchgate.netnih.gov To circumvent this, a strategy utilizing stable precursor molecules that convert to the active dopant species in situ has been developed. researchgate.netnih.gov this compound-based compounds are at the forefront of this approach, offering air-stability in their precursor form while becoming potent reducing agents upon activation. researchgate.netacs.org

The most widely studied derivative is 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline, commonly known as N-DMBI-H. unimib.itunimib.it These precursors are advantageous because they possess high ionization potentials in their stable state, making them resistant to oxidation by air. researchgate.net The active doping species is generated through the cleavage of a C-H or C-C bond, which can be initiated by thermal or photo-activation. researchgate.netnih.gov This process results in the formation of a highly reducing radical or anionic species capable of donating an electron to the host organic semiconductor, thereby increasing its electron concentration and conductivity. researchgate.netnih.gov

The doping mechanism of these benzimidazoline derivatives is complex and has been the subject of extensive study. It is understood to involve more than a simple electron transfer from a pre-formed radical. researchgate.netnih.govnih.gov Research suggests a reaction between the dopant precursor and the host semiconductor that can be initiated by either a hydride (H⁻) transfer or a hydrogen atom (H•) transfer. researchgate.netnih.gov This initial step leads to the formation of the host material's radical anion, which is responsible for the observed n-doping effect. researchgate.netnih.gov The stability of the resulting benzimidazolium cation after the donation is a key factor in the efficiency of the doping process. researchgate.net

The effectiveness of this compound-based precursors has been demonstrated in a variety of organic semiconductors, including fullerenes and their derivatives (e.g., C₆₀, PC₆₁BM) and conjugated polymers (e.g., P(NDI2OD-T2)). researchgate.netnih.govacs.org For instance, doping of fullerene films with these precursors has resulted in significant increases in electrical conductivity. nih.gov Electron spin resonance (ESR) and UV-Vis-NIR spectroscopy have been instrumental in confirming the generation of radical anions in the host material upon doping. nih.gov For example, in studies with PC₆₁BM, the appearance of a characteristic absorption band around 1030 nm after mixing with N-DMBI provides clear evidence for the formation of the PC₆₁BM radical anion. nih.gov

The versatility of the this compound scaffold allows for chemical modifications to fine-tune the doping strength and compatibility with different semiconductor hosts. researchgate.netunimib.it By altering the substituents on the benzimidazole (B57391) core or the 2-aryl group, researchers can modulate the electronic properties of the dopant, such as the energy level of the singly occupied molecular orbital (SOMO) of the active radical species, which is crucial for efficient electron transfer to the host's lowest unoccupied molecular orbital (LUMO). researchgate.net

Detailed Research Findings on N-DMBI-H Doping of P(NDI2OD-T2)

The following table summarizes the impact of N-DMBI-H concentration on the electrical conductivity of the n-type polymer P(NDI2OD-T2). The data is based on thin films prepared by spin coating from a chlorobenzene (B131634) solution and subsequently annealed.

N-DMBI-H Concentration (wt %)Resulting Electrical Conductivity (S/cm)
19.00E-06
32.00E-05
10 (Pure DMBI-H)9.00E-04
10 (with 4:1 DMBI-Ox:DMBI-H)9.00E-04

This interactive table presents data on the electrical conductivity of P(NDI2OD-T2) polymer films doped with varying concentrations of N-DMBI-H. The data highlights that a 10 wt % concentration of pure N-DMBI-H results in a conductivity of 9 x 10⁻⁴ S/cm. acs.org Interestingly, a blend containing a 4:1 molar ratio of the oxidized form (DMBI-Ox) to the active N-DMBI-H, which corresponds to an effective active concentration of 2 wt %, achieves a similar conductivity, suggesting a more complex interaction and potential enhancement of doping efficiency in the presence of the degradation product. acs.org

Computational and Theoretical Investigations of 1,3 Dimethylbenzimidazoline

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to model the behavior of 1,3-dimethylbenzimidazoline in various chemical transformations. These calculations have been instrumental in elucidating reaction pathways, identifying key intermediates, and understanding the electronic factors that govern its reactivity.

DFT calculations have been crucial in identifying and characterizing the radical intermediates and transition states involved in reactions with this compound derivatives. For instance, in the reductive dehalogenation of α-halo carbonyl compounds, DFT has helped to distinguish between different mechanistic possibilities, such as electron-transfer-first versus dissociation-first pathways.

In the context of photoinduced electron transfer (PET) reactions, DFT calculations have supported the generation of key intermediates like α-keto-alkyl and benzimidazolyl radicals (BI•-Ar) when using 2-aryl-1,3-dimethylbenzimidazolines. researchgate.netacs.org These calculations provide structural and energetic information about the transition states for hydrogen atom transfer (HAT), helping to explain observed reaction outcomes. acs.org For example, DFT has been used to analyze the structures of reaction complexes and the corresponding transition states for HAT between α-keto-alkyl radicals and 2-aryl-1,3-dimethylbenzimidazolines. acs.org Furthermore, DFT calculations have been utilized to gain insights into the radical intermediates involved in the desulfonylative radical Truce-Smiles rearrangement, where 2-substituted this compound derivatives act as electron and hydrogen atom donors. researchgate.netresearchgate.net

The stability and reactivity of dimeric benzimidazoline radicals have also been investigated using DFT. These studies have shown that the dissociation of these dimers is a key step in their reaction mechanisms and that the stability of the resulting radical is influenced by the substituents. nih.gov

Table 1: Calculated C-C Bond Lengths in Dimers of Benzimidazoline Radicals

Compound Experimental C-C Bond Length (Å) DFT Calculated C-C Bond Length (Å)
(2-Cyc-DMBI)₂ - 1.62
(2-Fc-DMBI)₂ - 1.58
(2-Rc-DMBI)₂ - 1.58

Data sourced from DFT calculations. nih.gov

DFT calculations have been instrumental in analyzing the electronic structure and energetics of this compound and its derivatives. These calculations provide valuable information about molecular orbitals, charge distribution, and the energies of different electronic states, which are fundamental to understanding the compound's reactivity.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies derived from DFT calculations are particularly important. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. For instance, DFT-derived HOMO/LUMO levels have been shown to correlate with experimental redox potentials, which is crucial for designing n-dopants for organic semiconductors.

In the study of photoinduced electron transfer (PET) reactions involving 2-aryl-1,3-dimethylbenzimidazolines, a mechanistic sequence has been proposed based on DFT calculations, absorption spectroscopy, and cyclic voltammetry. niigata-u.ac.jp This sequence involves the initial photoexcitation of the aryl chromophore, followed by a single electron transfer (SET) to the substrate, generating the radical cation of the benzimidazoline and the radical anion of the substrate. niigata-u.ac.jp

DFT has also been used to explore the structural and energetic characteristics of dimers of 2-substituted N,N'-dimethylbenzimidazoline radicals. nih.gov These calculations, in conjunction with experimental data, have revealed differences in C-C bond lengths and dissociation energies between different derivatives, which are attributed to the electronic stabilization of the resulting radicals by the substituents. nih.gov

Table 2: Calculated Dissociation and Ionization Energies for 2-Y-DMBI Species

Species Gas-phase Adiabatic Dissociation Energy (kcal/mol) Gas-phase Adiabatic Ionization Energy (eV)
(2-Cyc-DMBI)₂ - -
(2-Fc-DMBI)₂ - -
(2-Rc-DMBI)₂ - -

Qualitative trends in dissociation energies (Cyc < Rc < Fc) have been established through DFT calculations. nih.gov

DFT calculations have proven to be a powerful predictive tool for the reactivity and selectivity of this compound derivatives in various organic transformations. By modeling the potential energy surfaces of different reaction pathways, DFT can help to determine the most favorable course of a reaction.

For example, in the α-oxygenation of α-bromocarbonyl compounds promoted by 2-aryl-1,3-dimethylbenzimidazolines, DFT calculations have been used to support the proposed mechanism where a steric effect of α-alkyl substituents governs the switch between hydrogenation and oxygenation. acs.org The calculations help to rationalize why sterically hindered radicals favor reaction with molecular oxygen over hydrogen atom abstraction from the bulky benzimidazoline derivative. acs.org

The regioselectivity observed in reactions with 1,3,2,5-diazadiborinine, a boron-boron frustrated Lewis pair, has been explained through DFT calculations that highlight the importance of electronic effects and favorable orbital overlap with substrates. chem8.org Although not directly involving this compound, this demonstrates the power of DFT in predicting selectivity in related heterocyclic systems.

In the context of cycloaddition reactions, DFT is a common method for predicting regio- and stereoselectivity by calculating the energies of possible transition states. numberanalytics.com While not specific to this compound as a reactant in the provided sources, this general application of DFT is relevant to understanding its potential reactivity in such transformations.

Table 3: Effect of 2-Aryl Substituent on the Reaction of α-Bromoisobutyrophenone

2-Aryl Substituent in BIH-Ar Yield of Alcohol (%) Yield of Reduction Product (%)
p-chloro - -
p-methoxy - -
o-chloro Less effective than p-chloro -

Qualitative effects on yield have been reported. acs.orgacs.org

Analysis of Electronic Structure and Energetics

Marcus Theory Applications in Hydride Transfer Kinetics

Marcus theory, originally developed for electron transfer reactions, has been successfully applied to understand the kinetics of hydride transfer reactions involving derivatives of this compound. This theoretical framework provides a quantitative relationship between the reaction rate and the thermodynamic driving force.

Studies on the hydride transfer from 1,3-dimethyl-2-phenylbenzimidazoline (B1580592) to NAD+ analogues have shown that the primary kinetic isotope effects (KIEs) vary systematically with the equilibrium constant of the reaction. acs.org This variation is consistent with Marcus theory, assuming no high-energy intermediates. acs.org The theory helps to explain the observed changes in KIE, attributing them primarily to the "perpendicular effect," which arises from changes in bond distances and orders in the transition state as the C-H bond strength varies. acs.org

The intrinsic barrier for the hydride transfer, a key parameter in Marcus theory, was estimated to be around 92 kJ/mol. acs.org This relatively high intrinsic barrier attenuates the "parallel effect" (also known as the Leffler-Hammond effect), which makes a smaller contribution to the changes in the KIE. acs.org

The application of Marcus theory has also been explored for the hydride transfer from various organic hydride donors to CO₂. nsf.govosti.govresearchgate.net By modeling the dependence of experimental and calculated hydride transfer barriers on the thermodynamic driving force, researchers can gain insights into the reorganization energies associated with the reaction. nsf.govosti.gov This analysis is crucial for evaluating the feasibility and kinetics of potential hydride donors for CO₂ reduction.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-dimethylbenzimidazoline derivatives and for probing reaction mechanisms. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In structural studies, the chemical shifts in ¹H NMR spectra are characteristic. For instance, in 2-aryl-1,3-dimethylbenzimidazolines, the protons of the methyl groups and the benzene (B151609) ring can be clearly identified. researchgate.net Similarly, ¹³C NMR is used to confirm the carbon skeleton; for example, in benzimidazolium salts derived from the oxidation of this compound, the NCHN carbon signal appears as a typical singlet at a characteristic downfield shift. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, are employed to resolve overlapping signals, which is particularly useful in the aromatic regions of the spectrum.

Mechanistic studies also heavily rely on NMR. For example, ¹H NMR has been instrumental in analyzing the complex doping mechanism of fullerenes with this compound (DMBI) derivatives. researchgate.net Researchers also use ¹H NMR to monitor the conversion of reactants and the formation of products, allowing for the determination of reaction yields and efficiency under various conditions. acs.orgnih.gov

Table 1: Typical NMR Chemical Shifts for this compound Derivatives This table is a representation of typical values and can vary based on the solvent and specific substituents.

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Reference
¹H N-CH₃ ~3.1-3.7 nih.govcarlroth.com
¹H Aromatic-H ~6.5-7.8 researchgate.netdocbrown.info
¹H NCHN (acidic proton in salt) ~11.1-11.6 nih.gov
¹³C N-CH₃ ~30-35 mdpi.comnih.gov
¹³C Aromatic-C ~109-140 researchgate.netmdpi.com
¹³C NCHN (in salt) ~143-152 nih.gov

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are vital for investigating the electronic properties of this compound and its derivatives. These techniques probe the electronic transitions between molecular orbitals, providing insight into the molecule's conjugation and chromophoric systems. tanta.edu.egupi.edu

The UV-Vis absorption spectra of 2-aryl substituted 1,3-dimethylbenzimidazolines show strong absorption bands that are influenced by the nature of the aryl substituent. researchgate.net For example, some derivatives exhibit strong absorption in the 400-500 nm range, which is attributed to intramolecular photoinduced electron transfer (PIET). researchgate.net The position of the absorption maximum (λmax) can be used to understand the electronic communication within the molecule.

These spectroscopic methods are also used for reaction monitoring. For instance, extensive UV-Vis-NIR studies have been conducted on fullerenes doped with this compound to understand the underlying doping mechanism, which involves the formation of host radical anions. researchgate.net The appearance or disappearance of specific absorption bands can signal the formation of intermediates or products. In photoinduced electron transfer (PET) reactions, UV-Vis spectroscopy helps to characterize the excited states of the benzimidazoline derivatives that initiate the chemical transformation. researchgate.net

Table 2: Electronic Transitions of this compound Derivatives

Derivative Type Wavelength Range (nm) Transition Type Application/Insight Reference
2-Aryl-1,3-dimethylbenzimidazoline 380-530 π → π* / PIET Characterization of photo-reductants researchgate.netresearchgate.net
DMBI-doped fullerenes Vis-NIR Host Radical Anion Formation Elucidation of n-doping mechanism researchgate.net
Phenylene-bridged bis(benzimidazolium) ~290 π → π* Characterization of photoredox catalyst researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a uniquely powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. inflibnet.ac.in In the context of this compound chemistry, ESR is crucial for providing direct evidence of radical intermediates that are often proposed in reaction mechanisms.

The redox chemistry of this compound frequently involves single electron transfer (SET) steps. For example, in the reduction of α-bromoketones, dissociative electron transfer from a 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ar) generates a benzimidazolyl radical (BI•-Ar) as a key intermediate. acs.org The presence of such transient radical species can be confirmed by ESR spectroscopy. Extensive ESR studies have been performed on systems like this compound-doped fullerenes, which confirmed that a reaction leading to the formation of host radical anions is responsible for the observed doping effect. researchgate.net While direct detection can be challenging if the radical concentration is too low, techniques like spin trapping can be employed, where a short-lived radical is converted into a more persistent one that is easier to detect by ESR. inflibnet.ac.innih.gov

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is an indispensable analytical tool for the study of this compound, providing essential information on the mass of the parent molecule, its fragments, and the products of its reactions. This data is critical for confirming the identity of newly synthesized derivatives and for elucidating reaction pathways.

In synthetic applications, MS is routinely used to identify the final products. For example, in studies of the doping of organic semiconductors, mass spectrometry helps to characterize the resulting species and understand the complex reactions that occur between the dopant and the host material. researchgate.netacs.org

Beyond simple product identification, mass spectrometry offers profound mechanistic insights. By analyzing the components of a reaction mixture, researchers can identify intermediates and byproducts, helping to piece together the steps of a catalytic cycle. uvic.ca The fragmentation patterns observed in the mass spectrum of this compound itself can also provide information about the stability of different parts of the molecule.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is the primary electrochemical technique used to investigate the redox properties of this compound and its derivatives. sciepub.com By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can determine the reduction and oxidation potentials of a substance, providing quantitative data on its ability to donate or accept electrons.

The electron-donating ability of this compound is fundamental to its use as a reducing agent in many chemical reactions. Cyclic voltammetry has been used to measure the redox potentials of various 2-aryl-1,3-dimethylbenzimidazolines, which is crucial for understanding their reactivity in photoinduced electron transfer (PET) reactions. researchgate.net For example, the reduction potentials of substrates in these reactions are also measured by CV to assess the thermodynamic feasibility of the electron transfer step. acs.org In some cases, CV data, in conjunction with ESR results, can help reconcile differences between theoretically calculated and experimentally observed redox potentials.

Table 3: Reported Redox Potentials for this compound Derivatives

Compound/Derivative Redox Potential Conditions Reference
N¹,N²,N⁴-tris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-1,2,4-benzenetriamine (GFA3) E₁/₂ = -0.41 V (Eₒₓ = -0.34 V) vs Ag/AgCl in CH₂Cl₂ researchgate.net
1,3-dimethylimidazolium-based Ionic Liquids Electrochemical Window > 4 V Pt electrode electrochemsci.org

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation 1,3-Dimethylbenzimidazoline Derivatives with Enhanced Properties

The future of this compound (DMBI) chemistry lies in the deliberate, rational design of new derivatives with tailored and superior properties. Current research has established that the chemical and physical characteristics of DMBI analogues are highly dependent on the nature and position of substituents on the benzimidazole (B57391) core and at the 2-position. nih.gov By strategically modifying these positions, next-generation derivatives can be engineered for enhanced stability, solubility, and catalytic efficacy.

A primary goal is the fine-tuning of the redox properties of the benzimidazoline system. For instance, the introduction of electron-donating or electron-withdrawing groups on the 2-aryl substituent can modulate the hydride, hydrogen atom, and electron-donating capabilities of the molecule. snmjournals.orgtue.nl Research has shown that installing a 4-(dimethylamino)phenyl group at the 2-position results in a derivative with red-shifted light absorption, enabling its regeneration using visible light without an external photosensitizer. colorado.edu This opens the door to creating a portfolio of derivatives with precisely controlled electrochemical potentials, suitable for specific chemical transformations.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically altering substituents and correlating the structural changes with performance in target applications—such as photocatalysis or as organohydride donors—predictive models can be built. publish.csiro.au This approach will accelerate the discovery of derivatives with optimized performance, moving beyond trial-and-error synthesis. For example, in the context of α-oxygenation of α-bromocarbonyl compounds, the steric bulk of the 2-aryl substituent on the benzimidazoline ring was found to be a critical factor that dictates the reaction pathway, switching between oxygenation and reduction. tue.nl

Table 1: Influence of 2-Aryl Substituents on the Properties and Reactivity of this compound Derivatives
Substituent at 2-PositionObserved Property/EffectPotential ApplicationReference(s)
PhenylActs as a hydride, hydrogen atom, and electron donor.Reductive dehalogenation, radical chain reactions. tue.nlnih.gov
2-HydroxynaphthylFunctions as a two-electron and two-proton donor; promotes reactions under visible light.Photocatalytic desulfonylation, reduction of organohalides. snmjournals.orgunchainedlabs.comacs.org
4-(Dimethylamino)phenylExhibits red-shifted light absorption.Sensitizer-free photochemical regeneration. colorado.edu
o-ChlorophenylShows reduced effectiveness in promoting α-oxygenation compared to the phenyl analogue.Mechanistic studies on steric and electronic effects. tue.nl
1-Naphthyl, 1-PyrenylAct as two-electron and one-proton donors in photoinduced electron transfer reactions.PET reductions of various organic substrates. nih.gov

Expanding the Scope of this compound-Mediated Organic Transformations

While this compound and its derivatives have been successfully employed in a range of reactions, there is vast potential to broaden their application in organic synthesis. These compounds are recognized as effective artificial analogues of the biological redox coenzyme NADH and can act as hydride, hydrogen atom, or electron donors depending on the reaction conditions. tue.nl

Future work will likely focus on leveraging their potent reducing capabilities for new, challenging transformations. Research has already demonstrated their efficacy in:

Reductive Dehalogenation: Mild and efficient reduction of α-halo carbonyl compounds. nih.gov

Desulfonylation: Photocatalytic removal of sulfonyl groups from N-sulfonylamides, N-sulfonylamines, and α-sulfonylketones under visible light. snmjournals.orgresearchgate.net

Reductive Ring-Opening: Transformation of α,β-epoxy ketones into β-hydroxy ketones via hydride donation. snmjournals.orgmpg.de

Oxygenation Reactions: Sterically controlled α-oxygenation of α-bromocarbonyl compounds using atmospheric air as the oxidant. tue.nlmpg.de

A significant emerging area is the development of novel radical rearrangements. For example, 2-substituted-1,3-dimethylbenzimidazolines have been used to promote the desulfonylative radical Truce-Smiles rearrangement, acting as both electron- and hydrogen-atom-donating reagents or photocatalysts. mpg.decnr.itdrugtargetreview.com Exploring their use in other radical-mediated C-C and C-heteroatom bond-forming reactions is a promising avenue.

Furthermore, the photocatalytic properties of derivatives like 2-hydroxynaphthyl-1,3-dimethylbenzimidazoline could be harnessed for a wider array of photoinduced electron transfer (PET) reactions. snmjournals.orgunchainedlabs.com These PET processes can generate highly reactive radical ions from neutral organic molecules, enabling transformations that are difficult to achieve through conventional means. nih.govacs.org The development of catalytic systems where the benzimidazoline is regenerated in situ, for example by a stoichiometric hydride donor or photochemically, will be key to expanding their synthetic utility. snmjournals.orgcolorado.edu

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The translation of this compound-mediated reactions into modern automated platforms represents a major opportunity for process optimization and discovery. Flow chemistry and high-throughput screening (HTS) are powerful tools that can address many of the challenges associated with batch synthesis and accelerate the development of new applications.

Flow Chemistry: Many of the transformations involving DMBI derivatives, particularly photocatalytic reactions, are ideally suited for continuous-flow microreactors. tue.nl These systems offer superior control over reaction parameters such as temperature, pressure, and irradiation, leading to improved yields, selectivity, and safety. The synthesis of other benzimidazole derivatives has already been successfully demonstrated in LED-embedded microfluidic reactors, achieving excellent yields in minutes compared to hours in batch processes. rsc.org Similar advantages are anticipated for DMBI-mediated photocatalytic reductions and desulfonylations. Flow chemistry also enables the safe handling of hazardous reagents or gaseous intermediates, which could expand the scope of possible transformations. tue.nlunchainedlabs.com

High-Throughput Screening (HTS): HTS methodologies can dramatically accelerate the rational design process (Section 7.1) and the discovery of new reactions (Section 7.2). By employing automated, parallel synthesis and screening techniques, large libraries of DMBI derivatives can be rapidly evaluated. nih.govmerckmillipore.com HTS platforms allow for the systematic screening of numerous variables—including catalyst structure, solvents, bases, and reaction partners—to quickly identify optimal conditions for a desired transformation. acs.orgnih.gov This approach minimizes the consumption of often precious starting materials and provides a comprehensive map of the reaction space, revealing structure-activity relationships that might be missed in a traditional one-at-a-time approach. nih.gov The development of rapid analytical methods, such as mass spectrometry or fluorescence-based assays, is key to overcoming the analytical bottleneck in HTS and enabling the screening of thousands of reactions per day. nih.govnih.govpublish.csiro.au

Table 2: Potential Advantages of Integrating DMBI Chemistry with Modern Platforms
TechnologyAdvantageRelevance to DMBI ChemistryReference(s)
Flow Chemistry Enhanced heat and mass transferImproved yields and selectivity in exothermic reactions. researchgate.net
Precise control over irradiationHigher efficiency and consistency in photocatalytic transformations. tue.nlrsc.org
Improved safetySafe handling of potentially hazardous intermediates or gaseous reagents. unchainedlabs.com
ScalabilityFacile scaling of production from lab to industrial quantities. unchainedlabs.com
High-Throughput Screening (HTS) Rapid reaction optimizationEfficiently find the best catalyst, solvent, and base for a specific transformation. acs.orgnih.gov
Accelerated discoveryQuickly screen libraries of DMBI derivatives for new catalytic activities. merckmillipore.comnih.gov
Conservation of materialsMicroscale format minimizes the use of valuable substrates and reagents. nih.gov
Systematic data generationBuild comprehensive structure-activity relationship models. nih.gov

Advanced Computational Methods for Predictive Reactivity and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for deepening the understanding of this compound's reactivity and for guiding the design of new catalysts. In silico studies provide insights into reaction mechanisms, transition states, and the properties of reactive intermediates that are often difficult to probe experimentally.

DFT calculations have been successfully used to:

Elucidate Reaction Mechanisms: Distinguish between concerted and stepwise pathways in reactions. nih.gov

Characterize Intermediates: Investigate the structures and energetics of key radical intermediates, such as the benzimidazolyl radical (BI•-Ar) and α-keto-alkyl radicals, which are central to many DMBI-promoted reactions. tue.nlcnr.it

Explore Radical Ion Properties: Calculate the structures and properties of the radical ions of substrates and the benzimidazoline derivatives themselves, which is crucial for understanding photoinduced electron transfer processes. snmjournals.org

Predict Reactivity: Use conceptual DFT to calculate global reactivity descriptors, which help in understanding the relationship between molecular structure and chemical reactivity.

The future in this area lies in moving towards more predictive modeling. By combining DFT with machine learning algorithms trained on experimental data from HTS, it may become possible to accurately predict the performance of a novel DMBI derivative before it is ever synthesized. Advanced computational methods can screen virtual libraries of thousands of potential catalysts, identifying the most promising candidates for synthesis and testing. This synergy between computational prediction and experimental validation will significantly shorten the discovery and development cycle for next-generation DMBI-based systems.

Exploration of this compound in Sustainable Chemistry and Energy Applications

The properties of this compound derivatives make them highly attractive for addressing challenges in sustainable chemistry and energy conversion. Their role as metal-free organohydrides and photocatalysts aligns perfectly with the principles of green chemistry.

Sustainable Chemistry: DMBI derivatives offer green alternatives to traditional metal-based or harsh chemical reagents. Their ability to act as reducing agents using visible light as an energy source is a key sustainable feature. acs.orgresearchgate.net A notable application is the conversion of sulfur dioxide (SO₂), a major pollutant, into bisulfate at room temperature and atmospheric pressure, a process that utilizes aerial oxygen and the hydride-donating ability of benzimidazoline. This reaction showcases the potential of DMBI in environmental remediation and waste valorization. Future research could explore their use in the degradation of other persistent organic pollutants.

Energy Applications: A highly promising frontier is the use of benzimidazoline derivatives in energy storage and conversion, particularly in the context of the hydrogen economy and CO₂ utilization. Benzimidazolines are among the strongest known synthetic C-H hydride donors, a property essential for renewable energy technologies. colorado.edu

Key research has demonstrated that 1,2,3-trimethylbenzimidazoline can reduce carbon dioxide to formate (B1220265) without the need for a metal catalyst. nih.gov The benzimidazoline is oxidized to the corresponding benzimidazolium cation, which can then be electrochemically reduced back to the active organohydride form, establishing a recyclable, metal-free system for CO₂ reduction. nih.gov The development of systems for the photochemical regeneration of the benzimidazoline hydride donor using solar energy is a particularly active area of research, as it could lead to technologies for converting CO₂ into carbon-based fuels powered by sunlight. colorado.edunih.gov

Table 3: Emerging Sustainable and Energy Applications of DMBI Derivatives
Application AreaSpecific TransformationKey Feature of DMBI DerivativeSignificanceReference(s)
Sustainable Chemistry Conversion of SO₂ to bisulfateHydride donation, utilization of aerial O₂Environmental remediation of a key pollutant.
Green reduction reactionsMetal-free catalysis, visible-light activationAlternative to heavy metal reagents. nih.govacs.org
Energy Applications Reduction of CO₂ to formateStrong C-H hydride donor, metal-freeCO₂ utilization and chemical energy storage. nih.gov
Photocatalytic regenerationLight absorption and electron transferPotential for solar fuel production. colorado.edu

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethylbenzimidazoline derivatives, and how do reaction conditions influence product yields?

Methodological Answer: this compound derivatives are typically synthesized via cyclization of substituted o-phenylenediamines. Key methods include:

  • CO₂-mediated cyclization : Under H₂ pressure, o-phenylenediamines react with CO₂ to form benzimidazoline derivatives. Temperature (80–120°C) and catalyst selection (e.g., Pd/C) critically influence yield by modulating reaction kinetics and side-product formation .
  • Tert-butyl nitrite (TBN) nitrogen transfer : This method enables room-temperature synthesis with high regioselectivity. Solvent choice (e.g., DMF vs. acetonitrile) and stoichiometric ratios of TBN impact dimerization vs. monomer formation .
  • Mechanochemical synthesis : Catalyst-free grinding of precursors (e.g., diamines with carbonyl compounds) in ball mills achieves solvent-free, high-yield syntheses. Particle size and grinding duration affect reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are key structural features identified?

Methodological Answer:

  • 2D NMR (¹H-¹³C HSQC, COSY) : Resolves overlapping proton signals in aromatic/heterocyclic regions. For example, methyl group protons at positions 1 and 3 show distinct coupling patterns in COSY spectra .
  • X-ray crystallography : Determines bond lengths (e.g., C–C bonds in dimeric structures) and confirms stereochemistry. Evidence from X-ray data reveals longer C–C bonds in cyclohexyl-substituted dimers compared to ferrocenyl analogs .
  • ESR spectroscopy : Identifies radical intermediates in redox-active derivatives, such as 2-substituted dimethylbenzimidazoline radicals, by detecting unpaired electron signals .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the redox behavior and dimer dissociation mechanisms of this compound-based dopants?

Methodological Answer:

  • DFT calculations : Model dimer dissociation energies (e.g., (2-Cyc-DMBI)₂ vs. (2-Fc-DMBI)₂) and radical stabilization. For ferrocenyl derivatives, Fc substituents stabilize radicals via electron delocalization, reducing dissociation barriers despite shorter C–C bonds .
  • Redox potential prediction : DFT-derived HOMO/LUMO levels correlate with experimental redox potentials (e.g., –1.9 V vs. FeCp₂⁺/₀), guiding dopant design for organic semiconductors .
  • Mechanistic pathways : Simulations distinguish between electron-transfer-first vs. dissociation-first mechanisms in dopant-acceptor reactions, dependent on dimer stability and acceptor electron affinity .

Q. What strategies resolve contradictions in electrochemical data when applying this compound derivatives as n-dopants in organic semiconductors?

Methodological Answer:

  • Control dimer dissociation energetics : Adjust substituents (e.g., ferrocenyl vs. cyclohexyl) to balance dissociation energy and radical stability. ESR and cyclic voltammetry (CV) data can reconcile discrepancies between theoretical and observed redox potentials .
  • Solvent effects : Polar solvents (e.g., THF) stabilize ionic intermediates, altering electron-transfer kinetics. Compare CV results across solvents to isolate thermodynamic vs. kinetic contributions .
  • In situ spectroelectrochemistry : Monitor dopant-acceptor interactions in real-time to identify side reactions (e.g., proton transfer) that skew electrochemical measurements .

Q. How can this compound derivatives be optimized for dual inhibition of cholinesterase and β-amyloid aggregation in Alzheimer’s research?

Methodological Answer:

  • Pharmacophore hybridization : Integrate dimethylbenzimidazoline moieties with β-amyloid-binding motifs (e.g., polyphenolic groups). Molecular docking screens (e.g., AutoDock Vina) prioritize candidates with dual binding affinity .
  • Dynamic light scattering (DLS) : Quantify β-amyloid aggregation inhibition by tracking particle size changes in vitro. Compare inhibition rates against reference compounds like curcumin .
  • Kinetic enzyme assays : Measure acetylcholinesterase (AChE) inhibition (IC₅₀) using Ellman’s method. Structural analogs with bulkier substituents (e.g., 2-aryl groups) often enhance selectivity for AChE over butyrylcholinesterase (BChE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dimethylbenzimidazoline
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylbenzimidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.